molecular formula C15H19ClN2O4S B2621386 allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate CAS No. 478047-75-5

allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate

Cat. No. B2621386
CAS RN: 478047-75-5
M. Wt: 358.84
InChI Key: PEONFACJXOQDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate (ACPC) is an organic compound that is widely used in scientific and industrial applications. ACPC is a derivative of the aniline class of compounds, and is a powerful and versatile reagent that has been used in a variety of different applications, such as synthesis, analytical chemistry, and biochemistry. This compound has been studied extensively and has been found to have a wide range of effects, from biochemical to physiological.

Scientific Research Applications

Allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of different compounds, such as amines and peptides. It has also been used as a reagent in analytical chemistry, as well as a catalyst in reactions involving the synthesis of polymers. Additionally, allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate has been used as a reagent in biochemistry, as it is able to catalyze the formation of DNA and RNA.

Mechanism of Action

The mechanism of action of allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is not yet fully understood. However, it is believed that the compound acts as a catalyst in the formation of DNA and RNA. Additionally, allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is believed to act as a reagent in the synthesis of polymers, as well as a catalyst in reactions involving the synthesis of amines and peptides.
Biochemical and Physiological Effects
The biochemical and physiological effects of allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate have been studied extensively. It has been found to have a wide range of effects, from biochemical to physiological. allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters in the brain. Additionally, allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate has also been found to have an inhibitory effect on the enzyme cyclooxygenase, which is responsible for the production of prostaglandins.

Advantages and Limitations for Lab Experiments

The use of allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to obtain. Additionally, allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is a versatile reagent that can be used in a variety of different applications. However, there are some limitations to the use of allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate in laboratory experiments. It is a relatively unstable compound, which can lead to the degradation of the compound over time. Additionally, allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is a relatively toxic compound, and should be handled with caution.

Future Directions

The future of allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate research is very promising. There is still much to be learned about the compound, and its potential applications. One potential future direction for research is the development of new synthetic methods for the production of allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate. Additionally, further research into the biochemical and physiological effects of allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate could lead to new treatments for various diseases and conditions. Additionally, further research into the mechanism of action of allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate could lead to the development of new catalysts for the synthesis of various compounds. Finally, further research into the potential applications of allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate could lead to the development of new and improved reagents for use in laboratory experiments.

Synthesis Methods

Allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate can be synthesized in several different ways. One method involves the reaction of p-chlorophenylsulfonyl chloride with 1-piperidinecarboxylic acid. This reaction produces an intermediate compound, which is then reacted with allyl bromide to form allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate. Another method involves the reaction of p-chlorophenylsulfonyl chloride with 1-piperidinecarboxylic acid, followed by the addition of allyl bromide. This method produces a higher yield of allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate.

properties

IUPAC Name

prop-2-enyl N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O4S/c1-2-11-22-15(19)17-13-7-9-18(10-8-13)23(20,21)14-5-3-12(16)4-6-14/h2-6,13H,1,7-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEONFACJXOQDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.